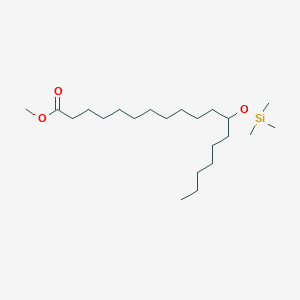
Methyl 12-trimethylsilyloxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-trimethylsilyloxyoctadecanoate: is a chemical compound with the molecular formula C22H46O3Si. It is a derivative of octadecanoic acid (stearic acid) where a trimethylsilyl group is attached to the 12th carbon and the carboxyl group is esterified with methanol. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester typically involves the following steps:
Hydroxylation: Octadecanoic acid is hydroxylated at the 12th carbon to form 12-hydroxyoctadecanoic acid.
Silylation: The hydroxyl group at the 12th carbon is then silylated using trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine to form 12-[(trimethylsilyl)oxy]octadecanoic acid.
Esterification: The carboxyl group of the silylated compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 12-trimethylsilyloxyoctadecanoate can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halides or other silylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 12-trimethylsilyloxyoctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other silylated compounds.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with biological membranes and enzymes. The trimethylsilyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and affect membrane fluidity. It can also interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- Octadecanoic acid, 9,10,18-tris[(trimethylsilyl)oxy]-, methyl ester
- Methyl 2-hydroxystearate, TMS derivative
- 1-Linolenoylglycerol, 2TMS derivative
- Octadecanoic acid, 12-oxo-, methyl ester
Uniqueness
Methyl 12-trimethylsilyloxyoctadecanoate is unique due to the specific position of the trimethylsilyl group at the 12th carbon. This specific positioning imparts distinct chemical and physical properties, making it particularly useful in certain synthetic and biological applications compared to its analogs.
Properties
CAS No. |
15075-70-4 |
|---|---|
Molecular Formula |
C22H46O3Si |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
methyl 12-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |
InChI Key |
WBWFOZDCBKQZRY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |
Synonyms |
12-(Trimethylsilyloxy)octadecanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















